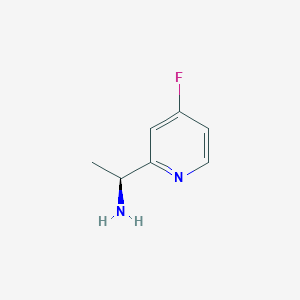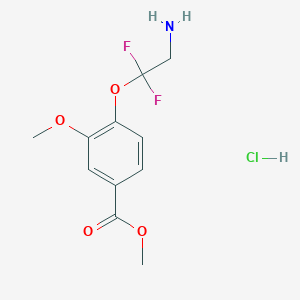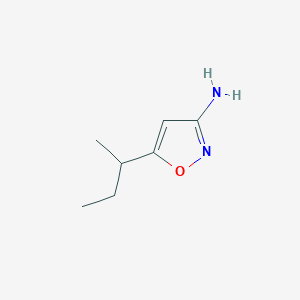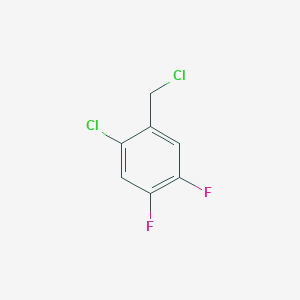
2-Chloro-4,5-difluorobenzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-2-(chloromethyl)-4,5-difluorobenzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-(chloromethyl)-4,5-difluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the chloromethylation of 4,5-difluorobenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to isolate the final product. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-(chloromethyl)-4,5-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include 1-hydroxy-2-(hydroxymethyl)-4,5-difluorobenzene, 1-amino-2-(aminomethyl)-4,5-difluorobenzene, and 1-thio-2-(thiomethyl)-4,5-difluorobenzene.
Oxidation: The major product is 1-chloro-2-(carboxymethyl)-4,5-difluorobenzene.
Reduction: The major product is 1-chloro-2-methyl-4,5-difluorobenzene.
Scientific Research Applications
1-chloro-2-(chloromethyl)-4,5-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. It may be used in the development of pharmaceuticals or agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-(chloromethyl)-4,5-difluorobenzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as cytotoxicity or mutagenicity.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-2-methyl-4,5-difluorobenzene
- 1-chloro-2-(chloromethyl)-4-fluorobenzene
- 1-chloro-2-(chloromethyl)-4,5-dichlorobenzene
Uniqueness
1-chloro-2-(chloromethyl)-4,5-difluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under oxidative conditions. The presence of fluorine atoms also influences the compound’s lipophilicity and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H4Cl2F2 |
|---|---|
Molecular Weight |
197.01 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)-4,5-difluorobenzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 |
InChI Key |
WNHPIODSOFFGKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


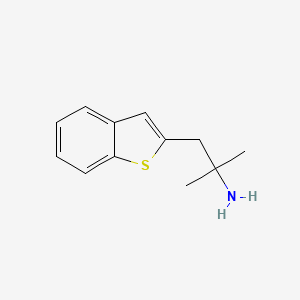
amine](/img/structure/B13525012.png)

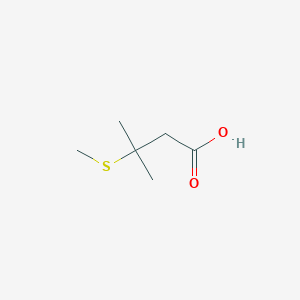
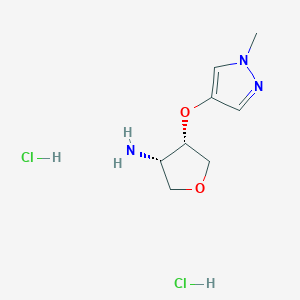
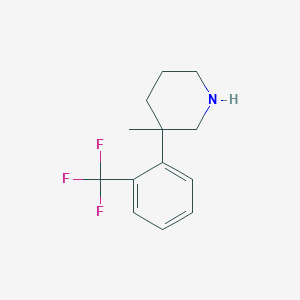
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)




